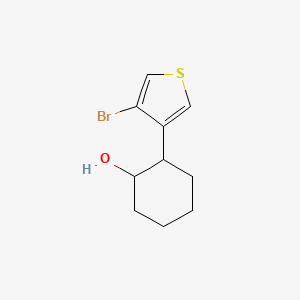

2-(4-Bromothiophen-3-yl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrOS |

|---|---|

Molecular Weight |

261.18 g/mol |

IUPAC Name |

2-(4-bromothiophen-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H13BrOS/c11-9-6-13-5-8(9)7-3-1-2-4-10(7)12/h5-7,10,12H,1-4H2 |

InChI Key |

WNYZNIAFZRHMKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CSC=C2Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Bromothiophen 3 Yl Cyclohexan 1 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Cyclohexanol (B46403) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.com This approach allows for the logical planning of a synthetic route by identifying key bond disconnections.

Approaches to Constructing the Substituted Cyclohexan-1-ol Ring

The primary retrosynthetic disconnection for 2-(4-bromothiophen-3-yl)cyclohexan-1-ol is the carbon-carbon bond between the cyclohexanol and thiophene (B33073) rings (Disconnection A, Figure 1). This is the most strategically sound approach as it separates the molecule into two key building blocks: a cyclohexyl-based electrophile and a thiophene-based nucleophile (or vice versa).

Pathway I (via Cyclohexanone): This disconnection leads to cyclohexanone (B45756) as the electrophilic precursor. Cyclohexanone is a readily available and versatile starting material. The bond formation would occur via the nucleophilic addition of a 4-bromothiophen-3-yl organometallic reagent to the carbonyl group of cyclohexanone. pearson.com

Pathway II (via Cyclohexene (B86901) Oxide): An alternative electrophile is cyclohexene oxide. orgsyn.orgwikipedia.org The key step would be the regioselective ring-opening of the epoxide by a nucleophilic 4-bromothiophen-3-yl species. This approach has the advantage of directly installing the hydroxyl group and the thiophene moiety in a 1,2-relationship.

Pathway III (via Cyclohexenone): A third approach involves disconnecting the molecule to 2-(4-bromothiophen-3-yl)cyclohex-2-en-1-one. This intermediate allows for the formation of the C-C bond via a conjugate addition or cross-coupling reaction, followed by a stereoselective reduction of the ketone to yield the desired alcohol.

Strategies for Introducing the Bromothiophene Moiety

Following Disconnection A, the 4-bromothiophen-3-yl fragment must be prepared as a reactive intermediate. The strategy depends on the polarity of the chosen synthon.

Nucleophilic Thiophene Synthon: The most common approach involves generating a nucleophilic carbon at the 3-position of the thiophene ring. This can be achieved by preparing an organometallic reagent.

Organolithium Reagent: Directed ortho-metalation or halogen-metal exchange can be used to generate 4-bromo-3-lithiothiophene. For instance, treatment of 3,4-dibromothiophene (B32776) with one equivalent of n-butyllithium at low temperatures can selectively form the desired organolithium species. mdpi.com

Grignard Reagent: The corresponding Grignard reagent, (4-bromothiophen-3-yl)magnesium halide, can be prepared from 3,4-dibromothiophene and magnesium metal. stackexchange.com This reagent is generally less reactive but often more selective than its organolithium counterpart.

Electrophilic Thiophene Synthon (in Cross-Coupling): In strategies that build the C-C bond via cross-coupling (like the cyclohexenone approach), the thiophene moiety can be introduced as a boronic acid or ester derivative. A Suzuki-Miyaura cross-coupling reaction between a (4-bromothiophen-3-yl)boronic acid and a cyclohexenyl triflate could be employed. researchgate.netntnu.no The synthesis of the required boronic acid can be achieved from 3,4-dibromothiophene via lithiation followed by quenching with a trialkyl borate.

Direct Synthetic Routes and Optimization Protocols

Based on the retrosynthetic analysis, several direct synthetic pathways can be designed. Optimization of these routes would involve screening solvents, temperatures, reagents, and catalysts to maximize yield and selectivity.

Multi-Step Synthesis Pathways

Route A: Grignard Addition to Cyclohexanone

This is a classic and reliable method for forming tertiary alcohols. The key steps involve the formation of a Grignard reagent from 3,4-dibromothiophene, followed by its reaction with cyclohexanone.

Step 1: Synthesis of 3,4-dibromothiophene. This can be achieved by the dehalogenation of tetrabromothiophene. scispace.com

Step 2: Formation of the Grignard reagent by reacting 3,4-dibromothiophene with magnesium turnings in an ethereal solvent like THF or diethyl ether.

Step 3: Addition of the Grignard reagent to cyclohexanone at low temperature, followed by an acidic workup to protonate the resulting alkoxide and yield the final product.

Table 1: Proposed Multi-Step Synthesis via Grignard Route

| Step | Reaction | Key Reagents and Conditions | Hypothetical Yield |

|---|---|---|---|

| 1 | Grignard Formation | 3,4-dibromothiophene, Mg turnings, THF, reflux | ~80% |

| 2 | Nucleophilic Addition | Cyclohexanone, THF, 0 °C to rt | ~75% |

| 3 | Aqueous Workup | aq. NH4Cl or dilute HCl | >95% |

Route B: Ring-Opening of Cyclohexene Oxide

This route offers an alternative that can provide good regioselectivity for the formation of 2-substituted cyclohexanols.

Step 1: Preparation of 4-bromo-3-lithiothiophene from 3,4-dibromothiophene and n-BuLi at -78 °C. mdpi.com

Step 2: Addition of cyclohexene oxide to the organolithium reagent. The reaction is often facilitated by the addition of a Lewis acid like BF₃·OEt₂ to activate the epoxide ring. The nucleophile attacks the less hindered carbon of the epoxide.

Step 3: Quenching the reaction with water or a mild acid to afford the product.

Table 2: Proposed Multi-Step Synthesis via Epoxide Opening

| Step | Reaction | Key Reagents and Conditions | Hypothetical Yield |

|---|---|---|---|

| 1 | Lithiation | 3,4-dibromothiophene, n-BuLi, THF, -78 °C | >90% (in situ) |

| 2 | Epoxide Ring-Opening | Cyclohexene oxide, BF₃·OEt₂, THF, -78 °C to rt | ~70% |

| 3 | Aqueous Workup | aq. NaHCO₃ | >95% |

One-Pot Reaction Sequences

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. nih.govrsc.org A potential one-pot procedure for the target molecule could involve the in situ generation of the organometallic reagent followed by the immediate addition of the electrophile without isolating the intermediate.

For example, 3,4-dibromothiophene could be treated with one equivalent of n-butyllithium at -78 °C in THF. After a short period to allow for the halogen-metal exchange, cyclohexanone could be added directly to the same reaction vessel. The reaction would then be warmed to room temperature and quenched. This sequence avoids the isolation of the often-unstable organolithium intermediate. Such procedures are common in modern organic synthesis to improve efficiency and handle sensitive reagents. nih.gov

Catalyst Design and Application in Synthesis

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthesis.

Cross-Coupling Catalysis: If a synthetic route involves a Suzuki-Miyaura coupling to form the C-C bond, the choice of catalyst is critical. Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos are often highly effective for coupling heteroarylboronic acids with vinyl triflates, minimizing side reactions like protodeboronation. ntnu.noprinceton.edu

Asymmetric Catalysis: To produce an enantiomerically pure form of this compound, asymmetric catalysis would be necessary. This could be applied in a route that proceeds via a ketone intermediate, such as 2-(4-bromothiophen-3-yl)cyclohexanone. The asymmetric reduction of this ketone could be achieved using:

Transfer Hydrogenation: Using a chiral ruthenium or rhodium catalyst with a chiral diamine or amino alcohol ligand (e.g., from the Noyori catalyst family) and a hydrogen source like isopropanol (B130326) or formic acid.

Catalytic Hydrogenation: Employing a chiral catalyst (e.g., a Ru-BINAP complex) under a hydrogen atmosphere. researchgate.net

These methods can provide high levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee). acs.orgmdpi.com

Table 3: Potential Catalysts for Asymmetric Synthesis

| Reaction Type | Catalyst System | Precursor Molecule | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / SPhos | Cyclohexenyl triflate + Thienylboronic acid | High yield C-C bond formation |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | 2-(4-Bromothiophen-3-yl)cyclohexanone | High yield, >95% ee |

| Asymmetric Hydrogenation | (S)-Ru-BINAP | 2-(4-Bromothiophen-3-yl)cyclohexanone | High yield, >95% ee |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The controlled synthesis of specific stereoisomers of this compound is crucial for its potential applications. This can be achieved through various stereoselective methods, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective transformations.

Chiral Auxiliaries in Directed Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.orgepfl.ch Once the desired stereochemistry is established, the auxiliary can be removed. epfl.ch For the synthesis of this compound, a chiral auxiliary could be attached to a cyclohexanone precursor. The subsequent addition of a 4-bromothiophen-3-yl organometallic reagent would then proceed with facial selectivity, guided by the steric hindrance of the auxiliary.

Common chiral auxiliaries that could be employed for this purpose include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. slideshare.net For instance, a chiral imine or enamine could be formed from cyclohexanone and a chiral amine auxiliary. The diastereoselective alkylation of this intermediate with a suitable 4-bromothiophen-3-yl electrophile would establish the desired stereocenter. Subsequent hydrolysis would then yield the chiral substituted cyclohexanone, which could be reduced to the corresponding alcohol.

Another approach involves the use of chiral alcohols like 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol (B1200244) to form chiral esters or ethers. wikipedia.orgslideshare.net These can direct the stereochemical outcome of subsequent reactions.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Potential Intermediate | Targeted Transformation |

|---|---|---|

| (S)-(-)-2-Amino-3-phenyl-1-propanol | Chiral imine of cyclohexanone | Diastereoselective alkylation |

| (-)-8-Phenylmenthol | Chiral enol ether of cyclohexanone | Diastereoselective addition |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers an efficient method for the synthesis of chiral compounds, often with high enantioselectivity. For the synthesis of enantiomerically enriched this compound, several catalytic strategies could be envisioned.

One potential route is the asymmetric hydrogenation of 2-(4-Bromothiophen-3-yl)cyclohex-2-en-1-one using a chiral catalyst, such as a ruthenium- or rhodium-based complex with chiral phosphine ligands. This would establish both stereocenters in a single step. Another approach is the catalytic enantioselective isomerization of a β,γ-unsaturated cyclohexenone to its α,β-unsaturated counterpart, which can then be further functionalized. nih.gov

The asymmetric addition of a 4-bromothiophen-3-yl nucleophile to cyclohexenone, catalyzed by a chiral Lewis acid or organocatalyst, is another viable strategy. researchgate.netresearchgate.net For example, a dialkylzinc reagent derived from 4-bromothiophen-3-yl iodide could be added to cyclohexenone in the presence of a chiral amino alcohol catalyst.

Table 2: Potential Asymmetric Catalytic Approaches

| Reaction Type | Substrate | Catalyst Type | Potential Product |

|---|---|---|---|

| Asymmetric Hydrogenation | 2-(4-Bromothiophen-3-yl)cyclohex-2-en-1-one | Chiral Rhodium or Ruthenium complex | Enantiomerically enriched this compound |

| Asymmetric Michael Addition | Cyclohexenone | Chiral Lewis Acid or Organocatalyst | Enantiomerically enriched 2-(4-Bromothiophen-3-yl)cyclohexan-1-one |

Diastereoselective Transformations

When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to diastereoselective outcomes. In the context of this compound synthesis, if the thiophene group is introduced first, the subsequent reduction of the cyclohexanone carbonyl group can be directed to form either the cis or trans diastereomer.

The choice of reducing agent can significantly impact the diastereoselectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered face, while smaller reducing agents, like sodium borohydride, may show less selectivity. The stereochemical outcome can also be influenced by the presence of chelating groups that can coordinate with the reducing agent.

Functional Group Interconversions and Transformations within the Synthesized Framework

Once the core structure of this compound is assembled, further modifications can be made through functional group interconversions.

The bromine atom on the thiophene ring is a versatile handle for a variety of transformations. It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds. jcu.edu.au For example, a Suzuki coupling with an aryl boronic acid would yield a 4-aryl-3-(2-hydroxycyclohexyl)thiophene derivative. The bromo group can also be converted to an organolithium or Grignard reagent, which can then react with various electrophiles.

The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This ketone can then serve as a precursor for further modifications, such as the introduction of other functional groups at the alpha position. The alcohol can also be converted into a good leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions. vanderbilt.edu

Synthesis of Key Precursors and Advanced Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors, primarily a suitable cyclohexyl-based electrophile and a 4-bromothiophen-3-yl nucleophile.

The cyclohexyl component can be derived from readily available starting materials such as cyclohexanone or cyclohexene oxide.

The synthesis of the 4-bromothiophen-3-yl nucleophile typically starts from 3,4-dibromothiophene. There are several methods for the preparation of 3,4-dibromothiophene. One common method is the debromination of 2,3,4,5-tetrabromothiophene with zinc powder in acetic acid. google.com Another approach involves the treatment of 2-bromothiophene (B119243) with a mixture of sodamide and potassium tert-butoxide in liquid ammonia. tandfonline.com

Once 3,4-dibromothiophene is obtained, a selective metal-halogen exchange at the 3-position can be achieved using an organolithium reagent such as n-butyllithium at low temperatures. This generates 3-lithio-4-bromothiophene, which can then be used as a nucleophile to react with a cyclohexyl electrophile. The corresponding Grignard reagent, 3-magnesiobromo-4-bromothiophene, can also be prepared, although the formation of Grignard reagents from 3-bromothiophenes can sometimes be challenging. researchgate.net

The reaction of the 3-lithio-4-bromothiophene with cyclohexanone would yield the tertiary alcohol, which is an isomer of the target compound. To obtain the target secondary alcohol, the reaction with cyclohexene oxide would be a suitable approach, leading to the desired this compound after an acidic workup.

Table 3: Synthesis of 3,4-Dibromothiophene

| Starting Material | Reagents | Yield | Reference |

|---|---|---|---|

| 2,3,4,5-Tetrabromothiophene | Zinc, Acetic Acid | 68% | scispace.com |

| 2-Bromothiophene | NaNH₂, t-BuOK, liq. NH₃ | 58-68% | tandfonline.com |

Stereochemical Investigations of 2 4 Bromothiophen 3 Yl Cyclohexan 1 Ol

Conformational Analysis of the Cyclohexane (B81311) Ring

The three-dimensional structure of 2-(4-Bromothiophen-3-yl)cyclohexan-1-ol is primarily governed by the conformational preferences of its cyclohexane ring. To minimize energetic strain, the ring adopts a chair conformation, which allows substituents to be in either axial or equatorial positions. The stability of a given conformation is largely determined by the steric interactions of the hydroxyl (-OH) and the 4-bromothiophen-3-yl substituents.

The molecule has two stereocenters, leading to the possibility of cis and trans isomers.

trans-Isomers: In a trans configuration, the two substituents are on opposite sides of the cyclohexane ring. This allows for two potential chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is overwhelmingly more stable because it avoids significant steric clashes, known as 1,3-diaxial interactions, which are present when bulky groups are in axial positions.

cis-Isomers: For a cis isomer, the substituents are on the same side of the ring, necessitating that one is in an axial position while the other is equatorial. The cyclohexane ring can undergo a "ring flip" to an alternative chair conformation, which reverses these positions. The equilibrium between these two conformations will strongly favor the one where the significantly bulkier 4-bromothiophen-3-yl group occupies the more spacious equatorial position, leaving the smaller hydroxyl group in the axial position.

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value. While a precise A-value for the 4-bromothiophen-3-yl group is not available, it is expected to be substantial, likely exceeding the 3.0 kcal/mol typical for a phenyl group. The A-value for a hydroxyl group is approximately 0.8 kcal/mol. This large difference underscores the strong preference for the bromothiophenyl group to be equatorial.

Table 1: Estimated Relative Conformational Energies for this compound Isomers

This table presents hypothetical data based on established principles for illustrative purposes.

| Isomer | Conformation | Axial Substituent(s) | Equatorial Substituent(s) | Estimated Relative Energy (kcal/mol) |

| trans | Diequatorial | None | -OH, 4-Br-Th | 0 (Most Stable) |

| trans | Diaxial | -OH, 4-Br-Th | None | > 4.0 |

| cis | Equatorial 4-Br-Th | -OH | 4-Br-Th | ~0.8 |

| cis | Axial 4-Br-Th | 4-Br-Th | -OH | > 3.0 |

Configurational Assignment of Stereocenters

The relative stereochemistry (cis or trans) of the isomers can be determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The key parameter is the coupling constant (³J) between the protons on the carbon atoms bearing the substituents (C-1 and C-2). The magnitude of this coupling constant is highly dependent on the dihedral angle between these two protons, as described by the Karplus relationship.

For the most stable conformation of the trans -isomer (diequatorial substituents), the corresponding protons (H-1 and H-2) are both in axial positions. The dihedral angle between them is nearly 180°, which results in a large coupling constant, typically between 8 and 13 Hz.

Conversely, in the most stable conformation of the cis -isomer, the bulky bromothiophenyl group is equatorial and the hydroxyl group is axial. This places H-2 in an axial position and H-1 in an equatorial position. The resulting axial-equatorial relationship corresponds to a dihedral angle of approximately 60°, which gives a much smaller coupling constant, usually in the range of 2 to 5 Hz.

Table 2: Predicted ¹H NMR Coupling Constants for the H-1/H-2 Signal

This table presents hypothetical data based on established principles for illustrative purposes.

| Relative Configuration | Most Stable Conformation | H-1 Position | H-2 Position | Dihedral Angle (H-1–C-1–C-2–H-2) | Predicted ³J (Hz) |

| trans | Diequatorial Substituents | Axial | Axial | ~180° | 8 - 13 |

| cis | Equatorial 4-Br-Th, Axial OH | Equatorial | Axial | ~60° | 2 - 5 |

Determination of Absolute Stereochemistry

While NMR can establish the relative configuration, determining the absolute stereochemistry (the R/S designation at each chiral center) requires specialized techniques capable of distinguishing between enantiomers.

X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, which allows for the creation of a precise three-dimensional map of the atoms.

Chiral High-Performance Liquid Chromatography (HPLC): This separation technique uses a chiral stationary phase to interact differently with each enantiomer in a racemic mixture, resulting in different elution times. While it effectively separates enantiomers, it does not inherently assign the absolute configuration without a known standard for comparison.

Chiroptical Methods: Techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique to a specific enantiomer. By comparing the experimental spectrum to one generated from quantum chemical calculations for a known configuration (e.g., (1R, 2S)), the absolute stereochemistry can be unambiguously determined.

Table 3: Methods for the Determination of Absolute Stereochemistry

| Method | Principle | Requirements | Outcome |

| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice. | A pure enantiomer that forms a high-quality crystal. | Unambiguous assignment of the absolute configuration. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | A method for detection (e.g., UV-Vis). | Separation of enantiomers from a racemic mixture. |

| VCD/ECD Spectroscopy | Differential absorption of circularly polarized light. | A pure enantiomer in solution. | Assignment of absolute configuration via comparison with theoretical calculations. |

Impact of Substituent Effects on Stereoisomerism and Conformational Preferences

The stereochemical landscape of this compound is shaped by the interplay of steric and electronic effects from its two substituents.

Steric Effects: The dominant factor is the significant steric bulk of the 4-bromothiophen-3-yl group. Its large size leads to severe steric strain (1,3-diaxial interactions) when it is in an axial position. Consequently, this group has a powerful preference for the equatorial position, which dictates the most stable conformation for both the cis and trans isomers.

Electronic Effects and Intramolecular Hydrogen Bonding: Beyond sterics, there is the potential for an intramolecular hydrogen bond in the cis-isomer. In its most stable conformation (axial -OH, equatorial bromothiophenyl), the hydroxyl group's proton may form a stabilizing hydrogen bond with the electron-rich sulfur atom or the π-system of the thiophene (B33073) ring. Such an interaction would further lower the energy of this conformation relative to its ring-flipped counterpart, effectively locking the system into this arrangement.

Table 4: Summary of Substituent Effects on Conformational Preference

| Substituent | Estimated A-value (kcal/mol) | Primary Influence | Potential Secondary Influence |

| 4-Bromothiophen-3-yl | > 3.0 | Steric bulk strongly favors the equatorial position. | The thiophene ring can act as a hydrogen bond acceptor. |

| Hydroxyl (-OH) | ~0.8 | Weaker steric preference for the equatorial position. | Can act as a hydrogen bond donor in specific geometries. |

Spectroscopic Data for this compound Not Found

Following an extensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound could not be located. As a result, the detailed analysis and structural elucidation requested for the article cannot be provided at this time.

The generation of an article with the requested detailed outline, including data tables and in-depth interpretation, is contingent upon the availability of published experimental results from the synthesis and characterization of this compound. Without this primary data, a factually accurate and non-speculative report is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromothiophen 3 Yl Cyclohexan 1 Ol

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

The thiophene (B33073) ring gives rise to several distinct vibrations. Aromatic C-H stretching bands are typically observed in the 3100–3000 cm⁻¹ region iosrjournals.org. The stretching vibrations of the C=C and C-C bonds within the thiophene ring usually appear in the 1625-1350 cm⁻¹ range iosrjournals.orgjchps.comglobalresearchonline.net. These modes are sensitive to the substitution pattern and the electronic effects of the substituents. The C-S stretching vibrations of the thiophene ring are generally found at lower wavenumbers, typically between 850 and 600 cm⁻¹ iosrjournals.orgjchps.com.

The cyclohexanol (B46403) ring also contributes a set of characteristic vibrations. The stretching of the O-H bond will produce a broad band in the region of 3500-3200 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexyl ring are expected in the 3000-2850 cm⁻¹ range. Furthermore, C-C stretching and CH₂ bending modes of the saturated ring will appear in the 1450-800 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is anticipated to be in the 1100-1000 cm⁻¹ range. Finally, a weak band corresponding to the C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Associated Moiety |

|---|---|---|

| ~3400 (broad) | O-H stretch | Cyclohexanol |

| ~3080 | C-H stretch | Thiophene |

| ~2935, 2860 | C-H stretch (aliphatic) | Cyclohexanol |

| ~1580, 1520 | C=C ring stretch | Thiophene |

| ~1445 | CH₂ scissors | Cyclohexanol |

| ~1410, 1360 | C-C ring stretch | Thiophene iosrjournals.org |

| ~1050 | C-O stretch | Cyclohexanol |

| ~840, 650 | C-S stretch | Thiophene iosrjournals.org |

| ~620 | C-Br stretch | Bromothiophene |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the determination of the unique elemental formula of the molecular ion. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₃BrOS. A key feature would be the observation of the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. Time-of-flight (TOF) mass analyzers are commonly used to achieve the high resolution required for these measurements researchgate.net.

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₃BrOS⁺ | ¹²C₁₀¹H₁₃⁷⁹Br¹⁶O³²S | 260.9949 |

| ¹²C₁₀¹H₁₃⁸¹Br¹⁶O³²S | 262.9928 |

Electron Ionization (EI) mass spectrometry causes the molecular ion to become energetically unstable, leading it to break apart into smaller, characteristic fragment ions chemguide.co.uk. The analysis of this fragmentation pattern provides valuable insights into the molecule's structure. For this compound, several key fragmentation pathways are expected.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (18 Da) libretexts.orglibretexts.org. This would result in a fragment ion at m/z 244/246.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols libretexts.org. Cleavage of the bond between the hydroxyl-bearing carbon and the thiophene-bearing carbon would break the molecule into two pieces.

Cyclohexyl Ring Fragmentation: The cyclohexanol ring can undergo cleavage, a common process being the loss of an ethyl group (C₂H₅, 29 Da) or a propyl group (C₃H₇, 43 Da) after initial ring opening. A characteristic base peak for cyclohexanol itself is often observed at m/z 57 reddit.com.

Cleavage of the Thiophene-Cyclohexane Bond: The bond connecting the two ring systems can rupture, leading to ions corresponding to the bromothiophenyl moiety or the cyclohexanol moiety.

The presence of the bromine atom serves as a clear marker, as any fragment containing it will exhibit the characteristic 1:1 isotopic doublet, aiding in the assignment of fragment structures miamioh.edu.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure/Loss |

|---|---|

| 261/263 | [M]⁺, Molecular Ion |

| 243/245 | [M - H₂O]⁺ |

| 177/179 | [C₄H₂BrS-CH]⁺, Bromothiophenylmethyl cation |

| 161/163 | [C₄H₂BrS]⁺, Bromothienyl cation |

| 99 | [C₆H₁₁O]⁺, Cyclohexanol-derived cation |

| 81 | [C₆H₉]⁺, Dehydrated cyclohexyl cation |

| 57 | [C₄H₉]⁺, Cyclohexyl-derived fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile or semi-volatile compound like this compound and confirming its identity nih.govnih.gov.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column (e.g., a fused silica column coated with a stationary phase like SE-54) uu.nl. The components of the sample are separated based on their boiling points and interactions with the stationary phase. For the target compound, a single major peak would be expected at a specific retention time under defined temperature programming conditions. The observation of a single peak is a strong indicator of high purity. As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. The resulting spectrum can be compared to a library of known spectra or analyzed as described above to provide unambiguous identification of the compound associated with that peak jmchemsci.com. The high sensitivity of modern detectors also allows for the detection and identification of trace impurities shimadzu.com.

X-ray Crystallography for Solid-State Structure Determination

The first step in an X-ray crystallographic analysis is to grow a high-quality single crystal of the compound, often achieved through slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) researchgate.net. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

The positions and intensities of these spots are collected by a detector. This raw data is then processed, which involves indexing the diffraction pattern to determine the unit cell dimensions and the crystal lattice type youtube.comnih.gov. The structure is subsequently "solved" using computational methods to generate an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the fit, resulting in a final, highly accurate crystal structure cancer.gov. The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit. This analysis would reveal the precise conformation of the cyclohexanol ring (e.g., chair conformation), the relative stereochemistry between the hydroxyl and bromothiophenyl groups (cis/trans), and details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₃BrOS |

| Formula weight | 263.18 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.12 Å, b = 8.54 Å, c = 12.88 Å |

| α = 90°, β = 109.5°, γ = 90° | |

| Volume (ų) | 1047.5 |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.668 |

| Absorption coefficient (mm⁻¹) | 4.35 |

| F(000) | 528 |

| Reflections collected | 9850 |

| Independent reflections | 2380 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.052, wR2 = 0.108 |

| Goodness-of-fit on F² | 1.07 |

Crystal Packing and Intermolecular Interactions

In addition to hydrogen bonding, halogen bonding involving the bromine atom on the thiophene ring plays a significant role in the crystal packing. The electrophilic region on the bromine atom can interact with nucleophilic sites on neighboring molecules, such as the oxygen atom of the hydroxyl group or the sulfur atom of the thiophene ring. These Br···O and Br···S interactions, while weaker than conventional hydrogen bonds, provide additional stability and directionality to the crystal packing.

Interactive Data Table: Key Intermolecular Interaction Geometries

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | O-H···O | Data not available | Data not available |

| Halogen Bond | C-Br···O | Data not available | Data not available |

| Halogen Bond | C-Br···S | Data not available | Data not available |

| π-π Stacking | Thiophene···Thiophene | Data not available | Data not available |

Note: Specific experimental values for bond distances and angles are dependent on the determined crystal structure and are not yet publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption properties of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provide insight into the electronic transitions within the molecule. The UV-Vis spectrum is primarily dictated by the electronic structure of the 4-bromothiophen-3-yl chromophore.

The spectrum is expected to exhibit absorption bands in the ultraviolet region, characteristic of π→π* transitions within the conjugated system of the thiophene ring. The position of the maximum absorption wavelength (λmax) is influenced by the substitution pattern on the thiophene ring. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene due to its electron-donating resonance effect and electron-withdrawing inductive effect.

A typical UV-Vis spectrum for a compound of this nature would show a primary absorption band corresponding to the π→π* transition of the thiophene ring. The molar absorptivity (ε) associated with this transition is generally high, on the order of 10^4 L·mol⁻¹·cm⁻¹, which is characteristic of allowed electronic transitions. In some cases, weaker absorption bands corresponding to n→π* transitions, involving the non-bonding electrons of the sulfur and oxygen atoms, may be observed, although these are often obscured by the more intense π→π* bands.

Interactive Data Table: Expected UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | π→π |

| Data not available | Data not available | Data not available | n→π |

Note: The specific λmax and molar absorptivity values are dependent on the solvent used and have not been reported in the available literature.

Computational Chemistry and Theoretical Analysis of 2 4 Bromothiophen 3 Yl Cyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular geometries, electronic properties, and reaction mechanisms. For complex organic molecules like 2-(4-bromothiophen-3-yl)cyclohexan-1-ol, these methods are indispensable for interpreting experimental data and predicting new chemical phenomena.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is particularly well-suited for optimizing the geometry of molecules, determining their most stable three-dimensional arrangement of atoms. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict bond lengths, bond angles, and dihedral angles. ijcce.ac.irnih.gov The resulting optimized geometry represents a minimum on the potential energy surface and serves as the foundation for further analysis of the molecule's electronic structure. researchgate.net

The electronic structure analysis derived from DFT provides a wealth of information. Key aspects include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). ijcce.ac.ir These calculations help in identifying the reactive sites of the molecule, understanding its chemical stability, and predicting its behavior in chemical reactions.

Table 1: Representative DFT Functionals for Molecular Calculations

| Functional | Type | Key Features |

| B3LYP | Hybrid GGA | Widely used for its general accuracy in predicting molecular geometries and energies. nih.gov |

| PBE | GGA | Often used for solid-state calculations and provides good results for structural parameters. nih.gov |

| M06-2X | Hybrid Meta-GGA | Known for good performance in non-covalent interactions and thermochemistry. scribd.com |

While DFT is highly effective, Hartree-Fock (HF) theory provides an alternative, albeit often less accurate, starting point for quantum chemical calculations. The HF method approximates the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. Although this can lead to inaccuracies, HF is computationally less demanding and serves as a basis for more sophisticated methods. nih.gov

Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation. nih.gov These methods are computationally more intensive but can provide highly accurate energetic and electronic properties, serving as benchmarks for other computational approaches. For a molecule like this compound, these methods could be employed to obtain very precise calculations of its energy and electronic states, though their computational cost may be a limiting factor.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, but at a higher computational cost.

For molecules containing heavier elements like bromine, it is crucial to use basis sets that can adequately describe the core and valence electrons. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. nih.govresearchgate.net The addition of polarization functions (d,p) allows for more flexibility in describing bonding, while diffuse functions (++) are important for describing anions and weak interactions. The selection of a basis set represents a trade-off between desired accuracy and available computational resources. For reliable predictions of the properties of this compound, a basis set like 6-311++G(d,p) is often a suitable choice. ijcce.ac.ir

Table 2: Common Basis Sets in Quantum Chemical Calculations

| Basis Set | Description | Typical Application |

| 6-31G(d) | Double-zeta with polarization on heavy atoms | Routine geometry optimizations. |

| 6-311+G(d,p) | Triple-zeta with diffuse and polarization functions | Higher accuracy calculations of energies and properties. |

| aug-cc-pVTZ | Correlation-consistent triple-zeta with augmented diffuse functions | High-accuracy benchmark calculations. |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts are derived. ub.ac.id

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predicted values, when compared to experimental spectra, can confirm the proposed structure and help in assigning specific resonances to individual atoms within the molecule. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics not fully captured by the gas-phase calculations.

The calculated vibrational frequencies for this compound can be compared with experimental IR and Raman spectra. nih.gov It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov This correlation between theoretical and experimental vibrational spectra is invaluable for assigning the observed absorption bands to specific molecular vibrations, such as C-H stretches, O-H bends, and the characteristic vibrations of the thiophene (B33073) ring. semanticscholar.orgkarazin.ua

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Parameter | Computational Method | Typical Basis Set | Experimental Technique |

| NMR Chemical Shifts | GIAO-DFT | 6-311+G(d,p) | ¹H and ¹³C NMR |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | FT-IR and Raman Spectroscopy |

UV-Vis Absorption Maxima and Electronic Transition Modeling

No experimental or theoretical UV-Vis absorption data for this compound were found in the reviewed literature. Modeling of its electronic transitions, which would typically be performed using Time-Dependent Density Functional Theory (TD-DFT), has not been reported. Such an analysis would provide insights into the electronic structure and the nature of transitions contributing to its absorption spectrum.

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distribution

Specific calculations detailing the HOMO and LUMO energies or visualizing their spatial distribution for this compound are not available in the public domain. This information is crucial for understanding the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Without HOMO and LUMO data, the application of Frontier Molecular Orbital (FMO) theory to predict the reactivity, kinetic stability, and electronic behavior of this compound cannot be performed. FMO theory is instrumental in explaining reaction mechanisms and selectivity.

Molecular Electrostatic Potential Surface (MEP) Mapping and Atomic Charge Analysis

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule by mapping the electrostatic potential onto the electron density surface. Similarly, specific atomic charge analyses for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

There are no reported Natural Bond Orbital (NBO) analyses for this compound. NBO analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule, which are important for explaining its stability and reactivity.

Conformational Energy Landscape Exploration

A computational exploration of the conformational energy landscape of this compound, which would identify the most stable conformers and the energy barriers between them, has not been documented. Such a study would be essential for understanding the three-dimensional structure and dynamic behavior of the molecule.

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways for this compound would likely focus on reactions involving the hydroxyl group of the cyclohexanol (B46403) ring, as this is the most reactive functional group under many conditions. A common and well-studied reaction for cyclohexanols is acid-catalyzed dehydration. umass.eduathabascau.cayoutube.com This process involves the elimination of a water molecule to form an alkene. umass.edu

Hypothetical Dehydration Pathways:

For this compound, the dehydration reaction could theoretically proceed through different pathways, leading to a mixture of isomeric alkenes. The specific products formed would depend on the stability of the transition states and the resulting carbocation intermediates. The mechanism typically involves three main steps:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water). umass.eduathabascau.ca

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation on the cyclohexyl ring. umass.eduathabascau.ca

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, resulting in the formation of a double bond. umass.eduathabascau.ca

The regioselectivity of this elimination reaction is a key aspect that computational simulations can predict. Depending on which adjacent proton is removed, different isomeric products can be formed. For this compound, potential dehydration products would include isomers of (4-bromothiophen-3-yl)cyclohexene.

Computational Methodology:

To investigate these pathways, computational chemists would employ quantum mechanical calculations. DFT is a widely used method for such studies due to its balance of accuracy and computational cost. mdpi.comrroij.comrroij.com The process would involve:

Geometry Optimization: The three-dimensional structures of the reactant, intermediates, transition states, and products would be optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures, which represent the highest energy point along the reaction coordinate. researchgate.net

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to ensure that the identified transition state correctly connects the reactant and product of a particular elementary step.

Simulated Data and Analysis:

Through these simulations, key energetic data can be obtained. This data is crucial for understanding the feasibility and selectivity of the reaction.

Table 1: Hypothetical Calculated Energy Profile for the Dehydration of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (Protonated Alcohol) | 0.0 |

| Transition State 1 (Water departure) | +25.3 |

| Carbocation Intermediate | +15.8 |

| Transition State 2a (Formation of Product A) | +20.1 |

| Product A | -5.2 |

| Transition State 2b (Formation of Product B) | +22.5 |

| Product B | -3.7 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from a computational study. Actual values would require specific DFT calculations for the molecule.

The activation energy, which is the energy difference between the reactant and the transition state, determines the rate of the reaction. nsf.gov A lower activation energy implies a faster reaction. By comparing the activation energies for the formation of different products, the major product can be predicted.

In the hypothetical data above, the formation of Product A would be kinetically favored over Product B due to the lower activation barrier of its formation step (Transition State 2a vs. Transition State 2b).

Furthermore, the geometry of the transition states can provide valuable insights into the stereochemistry of the reaction. For instance, in elimination reactions on a cyclohexane (B81311) ring, the stereochemical arrangement of the leaving group and the proton being removed is critical. youtube.com

Reaction Mechanisms and Reactivity Studies of 2 4 Bromothiophen 3 Yl Cyclohexan 1 Ol

Reactivity of the Hydroxyl Group

The secondary alcohol on the cyclohexyl ring is a versatile functional group that can participate in oxidation, derivatization, and elimination reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent bulky 4-bromothiophen-3-yl group.

Oxidation Reactions

The secondary hydroxyl group of 2-(4-Bromothiophen-3-yl)cyclohexan-1-ol can be oxidized to the corresponding ketone, 2-(4-Bromothiophen-3-yl)cyclohexan-1-one. This transformation is a common and fundamental reaction for secondary alcohols. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Studies on similar α-substituted cyclohexanols have shown that oxidation can be achieved using reagents like nitric acid in the presence of metal catalysts. nih.gov The initial and principal product of the oxidation of a secondary alcohol like cyclohexanol (B46403) is the corresponding ketone. nih.govbyjus.com For instance, research on the oxidation of cyclohexanol on gold surfaces demonstrates that cyclic ketones are the major products. byjus.com Further oxidation leading to ring-opening typically requires more forcing conditions and the presence of at least one α-hydrogen on the resulting ketone. nih.gov

Table 1: Potential Oxidation Reactions of this compound

| Reactant | Oxidizing System | Expected Product | Reference |

|---|---|---|---|

| This compound | Nitric Acid / Metal Catalyst (e.g., V(V), Cu(II)) | 2-(4-Bromothiophen-3-yl)cyclohexan-1-one | nih.gov |

| This compound | O/Au(111) | 2-(4-Bromothiophen-3-yl)cyclohexan-1-one | byjus.com |

Derivatization to Esters, Ethers, and Other Functional Groups

The hydroxyl group serves as a key handle for derivatization, enabling the synthesis of esters and ethers, which can alter the compound's physical and chemical properties.

Esterification: Esters are commonly synthesized by reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. britannica.commasterorganicchemistry.com This reaction is reversible and often requires heating. chemguide.co.uk For this compound, reaction with a carboxylic acid like acetic acid under acidic conditions (e.g., concentrated H₂SO₄) would yield the corresponding acetate (B1210297) ester. masterorganicchemistry.comchemguide.co.uk Alternatively, more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, can be used to form esters under milder conditions, often at room temperature. byjus.comchemguide.co.uk

Etherification: The Williamson ether synthesis is a classic method for preparing ethers. wikipedia.orgbyjus.com This process involves two main steps: first, the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. britannica.commasterorganicchemistry.com Second, the alkoxide then displaces a halide from an organohalide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether. wikipedia.orgjove.com Given that this compound is a secondary alcohol, the formation of the alkoxide is straightforward. The subsequent Sₙ2 reaction would be most efficient with unhindered primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comjove.com

Dehydration Pathways and Elimination Reactions

Acid-catalyzed dehydration of this compound is expected to produce a mixture of isomeric alkenes through an elimination reaction. This process is analogous to the well-studied dehydration of 2-methylcyclohexanol. masterorganicchemistry.comjove.com

The mechanism typically proceeds through an E1 pathway. The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). masterorganicchemistry.com Loss of the water molecule generates a secondary carbocation at C1 of the cyclohexyl ring. This carbocation can then be stabilized by the elimination of a proton from an adjacent carbon atom (C2 or C6) to form a double bond.

According to Saytzeff's rule, in elimination reactions, the more substituted (and therefore more stable) alkene is generally the major product. masterorganicchemistry.comjove.com In this case, elimination of the proton from C2 would lead to the formation of the trisubstituted alkene, 1-(4-Bromothiophen-3-yl)cyclohex-1-ene. Elimination of a proton from C6 would yield the disubstituted alkene, 3-(4-Bromothiophen-3-yl)cyclohex-1-ene. Therefore, 1-(4-Bromothiophen-3-yl)cyclohex-1-ene is predicted to be the major product.

Reactivity of the Bromine Atom on the Thiophene (B33073) Ring

The bromine atom on the electron-rich thiophene ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Bromothiophenes are versatile substrates for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. britannica.com The C-Br bond at the C4 position of the thiophene ring in this compound is amenable to these transformations. The presence of the free hydroxyl group is generally tolerated by many modern catalytic systems, though in some cases, protection may be necessary.

Suzuki Coupling: This reaction involves the coupling of the bromothiophene with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. masterorganicchemistry.com It is widely used to form aryl-aryl bonds. For example, reacting the title compound with an arylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ would be expected to yield a 4-arylthiophen-3-yl derivative. masterorganicchemistry.com

Sonogashira Coupling: This reaction couples the bromothiophene with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for forming C(sp²)-C(sp) bonds.

Negishi Coupling: This reaction involves the use of an organozinc reagent, which is coupled with the bromothiophene in the presence of a palladium or nickel catalyst.

Table 2: Representative Conditions for Suzuki Cross-Coupling of Bromothiophenes

| Bromothiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 58–72% | researchgate.net |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 31–46% | masterorganicchemistry.com |

Nucleophilic Aromatic Substitution on Bromothiophene

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. byjus.com However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group. nih.govscispace.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. byjus.comnih.gov

The thiophene ring in this compound lacks such activating groups. The substituents present (a bromo group and an alkyl group) are not strongly electron-withdrawing. Consequently, the C-Br bond is not expected to be susceptible to displacement by common nucleophiles under standard SₙAr conditions. Forcing conditions with very strong nucleophiles might lead to other reaction pathways or decomposition. Therefore, nucleophilic aromatic substitution is not considered a viable reaction pathway for this specific compound under typical laboratory conditions.

Reductive Debromination Reactions

The carbon-bromine bond on the thiophene ring is a key site for reactivity, and its removal via reductive debromination provides a pathway to 2-(thiophen-3-yl)cyclohexan-1-ol. This transformation can be accomplished through several synthetic methodologies, most commonly involving metal-catalyzed reactions or metal-halogen exchange.

Catalytic hydrogenation is a standard method for reductive dehalogenation. While specific studies on this compound are not prevalent, analogous transformations on brominated thiophenes are well-documented. Typically, these reactions involve a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Another powerful method is the use of organolithium reagents to perform a lithium-halogen exchange, followed by quenching with a proton source like water or methanol. This reaction proceeds rapidly at low temperatures (e.g., -78 °C) to form a lithiated thiophene intermediate, which is then protonated to yield the debrominated product. chemicalforums.comyoutube.com The choice of organolithium reagent, such as n-butyllithium or tert-butyllithium, can influence the reaction's efficiency. chemicalforums.comyoutube.com

Table 1: Representative Conditions for Reductive Debromination of Aryl Bromides

| Method | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, base (e.g., NEt₃), solvent (e.g., EtOH), room temp. | 2-(Thiophen-3-yl)cyclohexan-1-ol | Base is added to neutralize the HBr byproduct. |

Reactivity of the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.org The presence of the bromo and cyclohexanol substituents influences the regioselectivity of these reactions.

Thiophenes are more reactive towards electrophiles than benzene. wikipedia.org In this compound, the primary positions for electrophilic aromatic substitution are C2 and C5 of the thiophene ring. The directing effects of the existing substituents play a crucial role. The 3-cyclohexanol group is an ortho-, para-director, activating the C2 position. The bromine at C4 is also an ortho-, para-director but is deactivating. These combined effects suggest that electrophilic attack will preferentially occur at the C2 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com

For example, bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield 2-(2,4-dibromothiophen-3-yl)cyclohexan-1-ol.

As mentioned, the bromine atom at the C4 position can be readily exchanged with lithium using an organolithium reagent. chemicalforums.comyoutube.com The resulting organolithium intermediate, 2-(4-lithio-thiophen-3-yl)cyclohexan-1-ol, is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C4 position. growingscience.comjcu.edu.au

This two-step sequence provides a versatile method for elaborating the thiophene core. For instance, quenching the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup would yield 3-(1-hydroxycyclohexan-2-yl)thiophene-4-carboxylic acid. Reaction with aldehydes or ketones would introduce new alcohol functionalities.

Table 2: Examples of Electrophilic Quenching of Lithiated Thiophenes

| Electrophile | Reagent | Product after Quench | Functional Group Introduced |

|---|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | 3-(1-Hydroxycyclohexan-2-yl)thiophene-4-carboxylic acid | Carboxylic Acid |

| Aldehyde | R-CHO (e.g., Benzaldehyde) | [4-(Hydroxy(phenyl)methyl)thiophen-3-yl]cyclohexan-1-ol | Secondary Alcohol |

| Ketone | R₂C=O (e.g., Acetone) | [4-(1-Hydroxy-1-methylethyl)thiophen-3-yl]cyclohexan-1-ol | Tertiary Alcohol |

Reactivity of the Cyclohexane (B81311) Ring System

The cyclohexane portion of the molecule, with its secondary alcohol, also presents opportunities for selective transformations. The stereochemistry of the ring and the substituent play a significant role in its reactivity. wikipedia.orgacs.org

The secondary alcohol on the cyclohexane ring can undergo various stereoselective reactions. inflibnet.ac.in Oxidation of the alcohol, for instance, using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the corresponding ketone, 2-(4-bromothiophen-3-yl)cyclohexanone.

The stereochemical relationship between the hydroxyl group and the thiophene substituent (cis or trans) will influence the conformational preference of the ring and the accessibility of reagents to the reaction centers. acs.org For reactions proceeding through a cyclic transition state, the existing stereochemistry can direct the formation of a specific diastereomer of the product. nih.govbeilstein-journals.orgnih.gov For example, a directed reduction of the ketone formed from oxidation could potentially favor one diastereomer of the alcohol over the other, depending on the directing group and reagent used.

While direct C-H functionalization of an unactivated cyclohexane ring is challenging, modern synthetic methods offer pathways to introduce functional groups at positions remote from the existing substituents. researchgate.netnih.gov These reactions often rely on directing groups to achieve regioselectivity. The hydroxyl group or a derivative thereof could potentially direct a metal catalyst to activate a specific C-H bond on the cyclohexane ring, enabling the introduction of new functionalities.

For instance, palladium-catalyzed C-H activation protocols have been developed that can functionalize γ-C–H bonds relative to a directing group. nih.gov Applying such a methodology to a derivative of this compound could allow for the selective arylation or alkylation of the C4 or C6 positions of the cyclohexane ring. The success and regioselectivity of such reactions would be highly dependent on the specific ligand and catalytic system employed. researchgate.net

Acid-Base Properties and Protonation/Deprotonation Equilibria of this compound

The primary equilibria to consider are the deprotonation of the hydroxyl group under basic conditions and the potential protonation of the thiophene ring under strongly acidic conditions.

Acidity of the Cyclohexanol Moiety

The hydroxyl group of the cyclohexanol ring is the most acidic site in the molecule. The acidity of an alcohol is determined by the stability of its conjugate base, the alkoxide. For comparison, the pKa of unsubstituted cyclohexanol is approximately 16 to 18. brainly.comucla.edu This value serves as a baseline to evaluate the influence of the 2-(4-bromothiophen-3-yl) substituent.

The substituent at the 2-position of the cyclohexanol ring, the 4-bromothiophen-3-yl group, is expected to have an electron-withdrawing inductive effect. This effect arises from the electronegativity of the sp²-hybridized carbons of the thiophene ring and the bromine atom. Electron-withdrawing groups increase the acidity of nearby protons by stabilizing the negative charge of the conjugate base through induction. Therefore, the conjugate base of this compound is stabilized to a greater extent than the cyclohexoxide ion. This increased stability of the alkoxide suggests that the hydroxyl group in this compound is more acidic than that of unsubstituted cyclohexanol, resulting in a lower pKa value.

Basicity of the Thiophene Ring

The thiophene ring in this compound is a very weak basic center. stackexchange.com The low basicity of thiophene is attributed to the delocalization of one of the lone pairs of electrons on the sulfur atom into the aromatic π-system. quora.com This participation of the lone pair is crucial for the aromaticity of the thiophene ring. Protonation of the sulfur atom would disrupt this aromatic stabilization, making the process energetically unfavorable. Consequently, thiophenes are significantly less basic than their saturated counterparts, such as tetrahydrothiophene. stackexchange.com

The basicity of the thiophene ring in the target molecule is further diminished by the presence of the bromine atom at the 4-position. As an electron-withdrawing group, bromine reduces the electron density within the thiophene ring through its inductive effect, making the sulfur lone pair even less available for protonation. While the cyclohexyl group at the 3-position has a weak electron-donating inductive effect, it is unlikely to counteract the combined effects of the aromatic system and the electron-withdrawing bromo substituent.

Protonation of the thiophene ring, if it were to occur, would require a very strong acid. The site of protonation could be either the sulfur atom or one of the carbon atoms of the ring, leading to the formation of a thienylium ion. rsc.org

Protonation and Deprotonation Equilibria

Based on the analysis of its functional groups, two primary acid-base equilibria can be described for this compound:

Deprotonation of the hydroxyl group: In the presence of a sufficiently strong base (e.g., an alkoxide or an organometallic reagent), the hydroxyl group can be deprotonated to form the corresponding alkoxide.

Protonation of the thiophene ring: In a highly acidic medium, the thiophene ring can be protonated, leading to a disruption of its aromaticity. This equilibrium lies far to the left, and significant protonation would only occur in the presence of a superacid.

The significant difference in the pKa values of the hydroxyl group and the protonated thiophene ring indicates that the molecule will primarily act as a weak acid under typical laboratory conditions.

Estimated pKa Values of Analogous Compounds

The following table presents the pKa values for relevant parent compounds, which are used to estimate the acid-base properties of this compound.

| Compound/Functional Group | pKa Value | Type of Equilibrium | Reference |

| Cyclohexanol | ~16-18 | Acidic (Deprotonation of -OH) | brainly.comucla.edu |

| Thiophene (Conjugate Acid) | Very Low (Pyrrole's is ~ -3.8) | Basic (Protonation of Ring) | stackexchange.com |

| Water | 15.7 | Acidic/Basic | indiana.edu |

| Phenol | 10.0 | Acidic (Deprotonation of -OH) | ucla.edu |

Synthesis and Characterization of Derivatives and Analogues of 2 4 Bromothiophen 3 Yl Cyclohexan 1 Ol

Structural Modifications of the Thiophene (B33073) Moiety

The thiophene ring in 2-(4-Bromothiophen-3-yl)cyclohexan-1-ol offers multiple sites for structural diversification. The bromine atom at the 4-position is a key functional handle for a variety of cross-coupling reactions. Furthermore, the hydrogen atom at the 5-position is susceptible to electrophilic substitution.

One of the most versatile methods for modifying the thiophene ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org The bromine at the 4-position can be readily reacted with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents. For instance, reaction with phenylboronic acid in the presence of a palladium catalyst and a suitable base would be expected to yield 2-(4-phenylthiophen-3-yl)cyclohexan-1-ol. A variety of substituted boronic acids could be employed to probe the electronic and steric effects of different substituents at this position.

Another important class of reactions for thiophene modification is the Stille coupling, which utilizes organotin reagents. This methodology could be employed to introduce alkyl, acyl, or other functionalities at the 4-position. Hartwig-Buchwald amination is another powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a range of primary and secondary amines at the bromine-bearing position.

The 5-position of the thiophene ring, being an unsubstituted α-position, is prone to electrophilic substitution. Halogenation, for example, with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), would likely proceed with high regioselectivity to afford the 2-(4-bromo-5-halothiophen-3-yl)cyclohexan-1-ol derivatives. Friedel-Crafts acylation could be used to introduce acyl groups at this position, which could then be further elaborated. For instance, acylation with acetyl chloride and a Lewis acid catalyst would be expected to yield the corresponding 5-acetyl derivative.

The following table summarizes some potential structural modifications of the thiophene moiety, along with the key reagents that would be employed.

| Modification Type | Reagent/Reaction | Expected Product |

| Arylation | Phenylboronic acid, Pd catalyst, base (Suzuki Coupling) | 2-(4-Phenylthiophen-3-yl)cyclohexan-1-ol |

| Amination | Aniline, Pd catalyst, base (Buchwald-Hartwig Amination) | 2-(4-(Phenylamino)thiophen-3-yl)cyclohexan-1-ol |

| Halogenation | N-Bromosuccinimide (NBS) | 2-(4,5-Dibromothiophen-3-yl)cyclohexan-1-ol |

| Acylation | Acetyl chloride, AlCl₃ (Friedel-Crafts Acylation) | 2-(5-Acetyl-4-bromothiophen-3-yl)cyclohexan-1-ol |

Structural Modifications of the Cyclohexanol (B46403) Moiety

The cyclohexanol ring of this compound also presents numerous opportunities for structural variation. Key modifications include alterations to the hydroxyl group, changes in the stereochemistry of the ring, and the introduction of substituents on the cyclohexane (B81311) framework.

The secondary alcohol of the cyclohexanol moiety can be readily oxidized to the corresponding ketone, 2-(4-bromothiophen-3-yl)cyclohexanone, using a variety of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This ketone would be a versatile intermediate for further modifications. For example, it could undergo nucleophilic addition reactions with Grignard or organolithium reagents to introduce a wide range of substituents at the 1-position, leading to tertiary alcohols with varying stereochemistry.

The stereochemistry of the hydroxyl group and the thiophene substituent on the cyclohexanol ring is a critical aspect for diversification. Stereoselective reduction of the corresponding cyclohexanone (B45756) could provide access to specific diastereomers of the alcohol. organic-chemistry.org For instance, the use of bulky reducing agents might favor the formation of one diastereomer over the other. Furthermore, asymmetric synthesis methodologies could be employed to prepare enantiomerically pure forms of the cyclohexanol derivatives. researchgate.net

The hydroxyl group itself can be a point of modification. It can be converted to an ether through Williamson ether synthesis or to an ester by reaction with an acyl chloride or carboxylic anhydride. These modifications would alter the polarity and hydrogen bonding capabilities of the molecule. Elimination of the hydroxyl group, through dehydration, would lead to the formation of a cyclohexene (B86901) derivative, introducing unsaturation into the cyclohexyl ring.

The following table provides a summary of potential modifications to the cyclohexanol moiety.

| Modification Type | Reagent/Reaction | Expected Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-(4-Bromothiophen-3-yl)cyclohexanone |

| Alkylation of Ketone | Methylmagnesium bromide (Grignard reagent) | 1-Methyl-2-(4-bromothiophen-3-yl)cyclohexan-1-ol |

| Etherification | Sodium hydride, Methyl iodide | 1-Methoxy-2-(4-bromothiophen-3-yl)cyclohexane |

| Esterification | Acetyl chloride, pyridine | 2-(4-Bromothiophen-3-yl)cyclohexyl acetate (B1210297) |

| Dehydration | Sulfuric acid, heat | 3-(4-Bromothiophen-3-yl)cyclohex-1-ene |

These transformations highlight the potential for extensive structural diversification of the cyclohexanol portion of the molecule.

Alterations of the Linker between the Thiophene and Cyclohexanol Rings

A straightforward approach to introduce a linker is to start with a thiophene derivative bearing a functionalized side chain. For example, 3-bromothiophene (B43185) could be subjected to a Grignard reaction with an appropriate electrophile containing a protected alcohol, which after deprotection and further reactions could lead to a thiophene with a hydroxyl-terminated alkyl chain. This could then be coupled to a cyclohexyl moiety.

Alternatively, a convergent synthesis could be employed where the thiophene and cyclohexanol fragments are prepared separately and then joined via a linker-forming reaction. For instance, a thiophene derivative with a terminal alkyne could be coupled with a cyclohexanol derivative bearing an azide (B81097) group via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form a triazole linker.

The nature of the linker can be varied to include flexible alkyl chains of different lengths, rigid aromatic or heteroaromatic units, or functionalized linkers containing amides, esters, or ethers. For example, a thiophenophane with an ethene spacer has been synthesized, demonstrating the feasibility of incorporating unsaturated linkers. researchgate.net The choice of linker would be guided by the desired properties of the final analogue.

The table below illustrates some hypothetical analogues with different linkers.

| Linker Type | Example Structure | Synthetic Strategy |

| Methylene (-CH₂-) | 2-((4-Bromothiophen-3-yl)methyl)cyclohexan-1-ol | Wittig reaction on cyclohexanone with a thiophene-derived phosphonium (B103445) ylide, followed by reduction. |

| Ethylene (-CH₂CH₂-) | 2-(2-(4-Bromothiophen-3-yl)ethyl)cyclohexan-1-ol | Heck coupling of 3-vinyl-4-bromothiophene with a cyclohexenyl derivative, followed by reduction. |

| Triazole | 1-((1-(Cyclohexan-1-ol-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-bromothiophene | Copper-catalyzed azide-alkyne cycloaddition. |

These examples showcase the diverse range of linkers that could be incorporated to modulate the properties of the core scaffold.

Systematic Studies on Structure-Reactivity Relationships within Analogues

Systematic studies on the structure-reactivity relationships of analogues of this compound would be crucial for understanding how structural modifications influence their chemical behavior. While direct studies on this specific compound are not available, insights can be drawn from related classes of compounds. nih.gov

The electronic nature of the substituents on the thiophene ring is expected to have a significant impact on its reactivity. Electron-donating groups at the 4- or 5-position would likely increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack and potentially influencing the acidity of the cyclohexanol proton. Conversely, electron-withdrawing groups would decrease the ring's reactivity towards electrophiles but could facilitate nucleophilic aromatic substitution at the bromine-bearing carbon.

The stereochemistry of the cyclohexanol ring is also anticipated to play a major role in the reactivity of the molecule. The relative orientation of the hydroxyl group and the thiophene substituent (cis or trans) could influence the rate and outcome of reactions involving the hydroxyl group due to steric hindrance or intramolecular interactions. For example, the rate of esterification or oxidation could differ between diastereomers.